molecular formula C7H16ClNO B13053998 (1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

Cat. No.: B13053998
M. Wt: 165.66 g/mol
InChI Key: CPHBDOYIYBNGNN-OXIGJRIQSA-N
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Description

(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydropyran ring attached to an ethanamine group

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products Formed

The major products formed from these reactions include tetrahydropyran derivatives, alcohols, amines, and substituted ethanamine compounds.

Mechanism of Action

The mechanism of action of (1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(Tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is unique due to its specific structural features, including the tetrahydropyran ring and ethanamine group. These structural elements confer distinct chemical and biological properties, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1S)-1-(oxan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7-3-2-4-9-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1

InChI Key

CPHBDOYIYBNGNN-OXIGJRIQSA-N

Isomeric SMILES

C[C@@H](C1CCCOC1)N.Cl

Canonical SMILES

CC(C1CCCOC1)N.Cl

Origin of Product

United States

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